4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile
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Overview
Description
4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile is a complex organic compound that features a furan ring, a nitrophenyl group, and a pyrazole ring
Preparation Methods
The synthesis of 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with 4-nitrophenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with malononitrile under basic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, the nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds include:
Dantrolene: A muscle relaxant with a similar nitrophenyl-furan structure.
Hydantoin derivatives: Compounds with a similar pyrazole ring structure. 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile is unique due to the combination of its furan, nitrophenyl, and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
67449-85-8 |
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Molecular Formula |
C14H10N4O3 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
4-(furan-2-yl)-5-(4-nitrophenyl)-3,4-dihydropyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H10N4O3/c15-9-14(10-3-5-11(6-4-10)18(19)20)12(8-16-17-14)13-2-1-7-21-13/h1-7,12H,8H2 |
InChI Key |
QISKNSDVPAZBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N=N1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |
Origin of Product |
United States |
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